![molecular formula C21H19Cl2N5O2S2 B2878098 N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 872998-37-3](/img/structure/B2878098.png)
N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, a dichlorobenzyl group, and a methylbenzenesulfonamide group . These groups could potentially confer various chemical and biological properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which it’s used. For instance, the triazolo[4,3-b]pyridazine ring might undergo reactions with nucleophiles or electrophiles .Aplicaciones Científicas De Investigación
Anticancer Research
Compounds with the 1,2,4-triazolo[4,3-b]pyridazin scaffold have been explored for their anticancer properties . The presence of the dichlorophenyl moiety may contribute to the compound’s ability to interact with cancer cell lines, potentially inhibiting growth or inducing apoptosis. Research into this compound could lead to the development of novel chemotherapeutic agents.
Antimicrobial Activity
Derivatives of 1,2,4-triazine, such as the compound , have shown promise as antimicrobial agents . Their ability to disrupt microbial cell processes makes them candidates for treating infections resistant to conventional antibiotics.
Enzyme Inhibition
The structural features of this compound suggest potential as an enzyme inhibitor . It could be designed to target specific enzymes involved in disease processes, offering a pathway to treat conditions like Alzheimer’s or Parkinson’s disease.
Sedative Properties
Compounds containing thietane derivatives, which are structurally similar to the sulfanyl group in this compound, have been known to exhibit sedative effects . This suggests possible applications in the development of new sedatives or anxiolytics.
Anti-inflammatory Applications
The anti-inflammatory properties of triazine derivatives make them suitable for research into treatments for chronic inflammatory diseases . The compound could be modified to enhance its efficacy and reduce side effects compared to current medications.
Cardiovascular Therapeutics
1,2,4-triazolo[1,5-a]pyridines, a related class of compounds, have been utilized in the treatment of cardiovascular disorders . By studying the effects of this compound on heart tissue, researchers could develop new drugs for heart disease.
Antioxidant Potential
Amides of 1,2,4-tetrahydropyrimidinecarboxylic acids, which share a similar core structure, have demonstrated antioxidant activity . This compound could be investigated for its ability to neutralize free radicals, which are implicated in aging and various diseases.
Material Science Applications
The robust heterocyclic structure of this compound makes it a candidate for material science applications . Its potential for creating new polymers or coatings with unique properties could be explored, particularly in fields requiring high thermal stability or specific electronic characteristics.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
The compound’s structure suggests that it may interact with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors, potentially altering their function and leading to its pharmacological effects .
Biochemical Pathways
Based on the reported pharmacological activities of similar compounds, it can be inferred that the compound may affect a variety of pathways related to cancer, microbial infections, inflammation, oxidative stress, viral infections, and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the potential ADME properties of the compound, which can impact its bioavailability and therapeutic efficacy.
Result of Action
These effects may include the inhibition of cancer cell proliferation, the killing of microbial cells, the reduction of inflammation and oxidative stress, the inhibition of viral replication, and the inhibition of various enzymatic processes .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[6-[(2,4-dichlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N5O2S2/c1-14-2-6-17(7-3-14)32(29,30)24-11-10-20-26-25-19-8-9-21(27-28(19)20)31-13-15-4-5-16(22)12-18(15)23/h2-9,12,24H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKWRKUDKUFSGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2878015.png)
![2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878018.png)
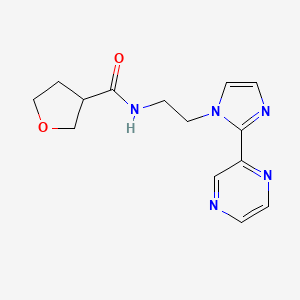
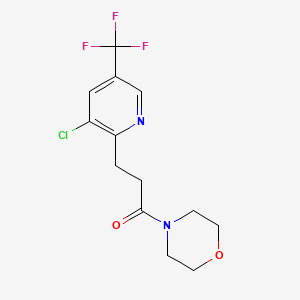
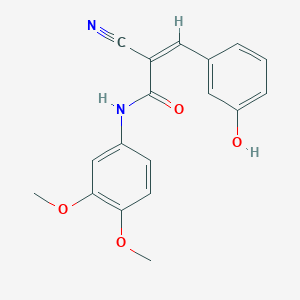
![2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B2878023.png)
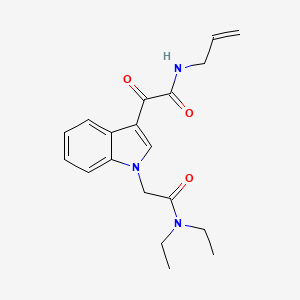
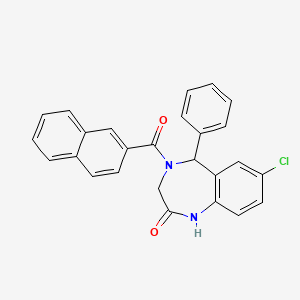
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2878029.png)
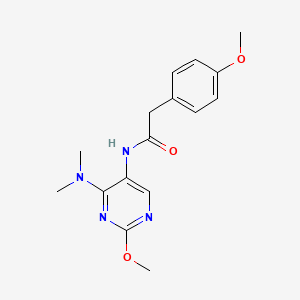
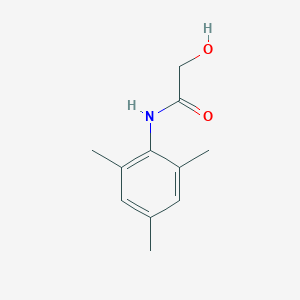
![6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2878033.png)
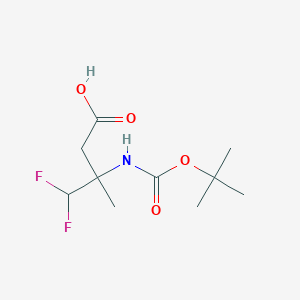
![2-{4-Oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-1,3-thiazolidin-3-yl}a cetic acid](/img/structure/B2878038.png)